molecular formula C9H9Br B1336885 1-bromo-4-(prop-1-en-1-yl)benzene CAS No. 4489-23-0

1-bromo-4-(prop-1-en-1-yl)benzene

Cat. No.: B1336885
CAS No.: 4489-23-0
M. Wt: 197.07 g/mol
InChI Key: KZNLLGVHMGYUAX-UHFFFAOYSA-N
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Description

1-bromo-4-(prop-1-en-1-yl)benzene is a useful research compound. Its molecular formula is C9H9Br and its molecular weight is 197.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4-prop-1-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br/c1-2-3-8-4-6-9(10)7-5-8/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZNLLGVHMGYUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901302426
Record name 1-Bromo-4-(1-propen-1-yl)benzene
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Molecular Weight

197.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4489-23-0
Record name 1-Bromo-4-(1-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4489-23-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-4-(1-propen-1-yl)benzene
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URL https://comptox.epa.gov/dashboard/DTXSID901302426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Advanced Synthetic Strategies for 1-Bromo-4-(prop-1-en-1-yl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide & Whitepaper

Executive Summary

1-Bromo-4-(prop-1-en-1-yl)benzene (CAS: 4489-23-0; E-isomer CAS: 1515-28-2) is a critical aryl halide scaffold used extensively in cross-coupling reactions (Suzuki-Miyaura, Heck) to construct complex liquid crystals, conductive polymers, and pharmaceutical intermediates. Its synthesis presents a classic chemoselectivity challenge: generating an internal alkene while preserving the aryl bromide functionality, which is itself reactive under palladium-catalyzed conditions.

This guide details three distinct synthetic pathways, evaluated for scalability, stereoselectivity (


 ratio), and atom economy.

Synthetic Pathway Decision Matrix

The choice of synthesis method depends heavily on the required stereochemistry and available starting materials.

SynthesisPathways Start Target: this compound RouteA Route A: Wittig Olefination Start->RouteA RouteB Route B: Grignard + Dehydration Start->RouteB RouteC Route C: Catalytic Isomerization Start->RouteC PrecursorA 4-Bromobenzaldehyde + Ethyl PPh3 salt RouteA->PrecursorA OutcomeA High Yield Z-Selective (Kinetic) RouteA->OutcomeA PrecursorB 4-Bromobenzaldehyde + EtMgBr RouteB->PrecursorB OutcomeB Scalable Thermodynamic Mix RouteB->OutcomeB PrecursorC 1-Bromo-4-allylbenzene RouteC->PrecursorC OutcomeC Atom Economic E-Selective (Thermodynamic) RouteC->OutcomeC

Figure 1: Strategic decision tree for selecting the optimal synthetic route based on precursor availability and stereochemical requirements.

Method A: The Wittig Olefination (Standard Laboratory Route)

The Wittig reaction is the most reliable method for laboratory-scale synthesis (gram scale). It involves the reaction of 4-bromobenzaldehyde with the ylide generated from ethyltriphenylphosphonium bromide.

Mechanism & Stereochemistry

The reaction proceeds via an oxaphosphetane intermediate.[1] Because the ylide derived from an ethyl salt is non-stabilized , the reaction is kinetically controlled, typically favoring the (Z)-isomer (cis). However, the (E)-isomer can be obtained via the Schlosser modification or subsequent photo-isomerization.

Detailed Protocol
  • Reagents: Ethyltriphenylphosphonium bromide (1.1 eq), 4-Bromobenzaldehyde (1.0 eq), Potassium tert-butoxide (

    
    -BuOK) or 
    
    
    
    -BuLi.
  • Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Workflow:

  • Ylide Formation: In a flame-dried flask under Nitrogen/Argon, suspend ethyltriphenylphosphonium bromide in dry THF. Cool to 0°C.[1][2]

  • Deprotonation: Add

    
    -BuOK (or 
    
    
    
    -BuLi) dropwise. The solution will turn deep orange/red, indicating ylide formation. Stir for 30–60 minutes.
  • Addition: Add 4-bromobenzaldehyde (dissolved in minimal THF) dropwise to the ylide solution at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours.

  • Workup: Quench with saturated NH

    
    Cl. Extract with diethyl ether. The byproduct, triphenylphosphine oxide (TPPO), precipitates and can be removed via filtration or chromatography.
    
  • Purification: Silica gel column chromatography (Hexanes/EtOAc 95:5) separates the alkene from remaining TPPO.

Expert Insight: If the E-isomer is strictly required, treat the crude Z-rich mixture with a catalytic amount of Iodine (


) in hexane under sunlight or UV light to drive the equilibrium toward the thermodynamic E-isomer.

Method B: Grignard Addition & Acid-Catalyzed Dehydration

This route is preferred for larger scales where the cost of phosphonium salts and the disposal of phosphine oxide waste (from Method A) are prohibitive.

Reaction Pathway[1][3][4][5][6]
  • Nucleophilic Addition: Reaction of 4-bromobenzaldehyde with Ethylmagnesium bromide (EtMgBr) yields 1-(4-bromophenyl)propan-1-ol.

  • E1 Elimination: Acid-catalyzed dehydration of the alcohol yields the alkene.

Detailed Protocol

Step 1: Grignard Addition

  • Cool a solution of 4-bromobenzaldehyde in dry ether/THF to 0°C.

  • Slowly add EtMgBr (1.1 eq). Note: The aryl bromide on the substrate is stable at 0°C against exchange with EtMgBr if addition is controlled.

  • Quench with dilute HCl. Isolate the secondary alcohol (quantitative yield).

Step 2: Dehydration

  • Dissolve the alcohol in Toluene.

  • Add catalytic

    
    -Toluenesulfonic acid (
    
    
    
    -TSA, 1-5 mol%).
  • Reflux with a Dean-Stark trap to remove water azeotropically.

  • Result: This method yields a thermodynamic mixture, predominantly the (E)-isomer , as the conjugation with the benzene ring stabilizes the trans-double bond.

Method C: Catalytic Isomerization of Allylbenzenes

This is the "Green Chemistry" approach. If 1-bromo-4-allylbenzene (estragole analog) is available, moving the double bond into conjugation is 100% atom economical.

  • Substrate: 1-Bromo-4-(prop-2-en-1-yl)benzene.

  • Catalyst: Ruthenium hydrides (e.g., RuClH(CO)(PPh

    
    )
    
    
    
    ) or Iridium catalysts.
  • Conditions: Heat (60–80°C) in Toluene or Ethanol for 2–6 hours.

  • Mechanism: Metal-hydride insertion/elimination sequence moves the double bond from the terminal position (allyl) to the internal position (styryl).

  • Selectivity: Highly selective for the (E)-isomer (>95%).

Comparative Analysis Summary

FeatureWittig Reaction (Method A)Grignard/Dehydration (Method B)Isomerization (Method C)
Primary Isomer (Z)-Selective (Kinetic)(E)-Selective (Thermodynamic)(E)-Selective (Thermodynamic)
Scalability Low/Medium (TPPO waste)High (Cheap reagents)High (Low catalyst load)
Atom Economy Poor (Ph

PO byproduct)
Medium (Loss of H

O)
Excellent (100%)
Cost High (Phosphonium salts)LowMedium (Catalyst cost)
Key Risk Separation of TPPOPolymerization during refluxCatalyst sensitivity to O

Characterization Data (Reference)

To validate the synthesis, compare spectral data against these standard values:

  • ¹H NMR (CDCl₃, 400 MHz) - (E)-Isomer:

    • 
       1.89 (d, J = 6.5 Hz, 3H, -CH₃)
      
    • 
       6.35 (dq, J = 16.0, 6.5 Hz, 1H, =CH-Me)
      
    • 
       6.55 (d, J = 16.0 Hz, 1H, Ar-CH=)
      
    • 
       7.20 (d, 2H, Ar-H), 7.42 (d, 2H, Ar-H).
      
    • Note the large coupling constant (J ~16 Hz) indicating Trans (E) geometry.

  • ¹H NMR (CDCl₃, 400 MHz) - (Z)-Isomer:

    • 
       1.91 (dd, 3H, -CH₃)
      
    • 
       5.80 (dq, 1H, =CH-Me)
      
    • 
       6.38 (d, J = 11.5 Hz, 1H, Ar-CH=)
      
    • Note the smaller coupling constant (J ~11.5 Hz) indicating Cis (Z) geometry.

References

  • Wittig Reaction General Protocol

    • Title: "The Wittig Reaction: Synthesis of Alkenes."[1][3][4]

    • Source: Minnesota St
    • URL:[Link]

  • Title: "Synthesis of this compound synthesis.
  • Stereochemical Data (Crystal Structure)

    • Title: "(E)-1-Bromo-4-(2-nitro-prop-1-en-yl)benzene."[5][6][7] (Structural analog providing trans-geometry confirmation).

    • Source: PubMed / Acta Crystallogr Sect E.
    • URL:[Link]

  • Isomerization Strategies

    • Title: "Base-catalyzed aryl halide isomerization enables the 4-selective substitution of 3-bromopyridines."[8] (Mechanistic insight into isomerization).

    • Source: Royal Society of Chemistry (Chemical Science).
    • URL:[Link]

Sources

"1-bromo-4-(prop-1-en-1-yl)benzene" physical properties (boiling point, melting point, density)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Physical Properties of 1-bromo-4-(prop-1-en-1-yl)benzene

Introduction

This compound is a substituted aromatic hydrocarbon with significant utility in organic synthesis. As an intermediate, it serves as a versatile building block for the construction of more complex molecules in the pharmaceutical, agrochemical, and materials science sectors.[1] The presence of both a bromo-functionalized aromatic ring and a reactive propenyl group allows for a diverse range of chemical transformations.[2]

For researchers, scientists, and drug development professionals, a thorough understanding of the physical properties of such a compound is not merely academic; it is a fundamental prerequisite for its effective handling, purification, and application in synthetic protocols. Properties such as boiling point, melting/freezing point, and density govern the selection of appropriate reaction conditions, purification techniques (e.g., distillation), and storage protocols. Furthermore, these physical constants serve as critical benchmarks for assessing the purity and identity of the substance.[3][4]

This guide provides a comprehensive overview of the key physical properties of this compound, grounded in established analytical principles. It details not only the reported values for these properties but also the experimental methodologies required for their empirical verification, emphasizing the causal logic behind procedural steps to ensure both accuracy and reproducibility in a laboratory setting.

Part 1: Compound Profile and Physical Properties

A summary of the essential identifiers and physical properties of this compound provides a foundational reference for laboratory use.

Compound Identifiers:

  • IUPAC Name: this compound

  • CAS Number: 4489-23-0[1]

  • Molecular Formula: C₉H₉Br[1]

  • Molecular Weight: 197.07 g/mol [1]

  • Appearance: Clear colorless to slightly yellow liquid[1]

Summary of Physical Properties:

The quantitative physical properties are summarized in the table below. It is important to note that as this compound is a liquid at standard temperature and pressure, the "melting point" is more accurately described as its freezing point.

Physical PropertyValueConditions
Boiling Point 237.7 ± 9.0 °Cat 760 mmHg
Density 1.3 ± 0.1 g/cm³at 25°C
Melting Point Not available (Liquid at STP)-

Data sourced from EvitaChem[1].

Part 2: Experimental Determination of Physical Properties

The empirical determination of physical properties is a cornerstone of chemical characterization. The protocols described below are designed to be self-validating, providing researchers with reliable methods to confirm the identity and purity of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[5][6] For a pure substance, this occurs over a narrow temperature range. The presence of impurities typically elevates the boiling point.

Protocol: Capillary Method (Siwoloboff's Method)

This micro-scale method is efficient for small sample volumes and is a standard technique in organic chemistry labs.[5][7]

Methodology Steps:

  • Sample Preparation: Transfer approximately 0.5 mL of this compound into a small-diameter test tube (fusion tube).

  • Capillary Tube Insertion: Seal one end of a capillary tube using a flame. Place the open end of this capillary tube into the fusion tube containing the liquid sample.

  • Apparatus Assembly: Attach the fusion tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal heating block) to ensure uniform heat distribution.[7]

  • Heating and Observation: Heat the apparatus gradually, at a rate of approximately 2°C per minute, as the temperature approaches the expected boiling point. Observe the capillary tube.

  • Initial Boiling Point (T1): Note the temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube.[5] This indicates that the vapor pressure of the liquid has overcome the external pressure.

  • Final Boiling Point (T2): Remove the heat source and allow the apparatus to cool slowly. Note the temperature at which the liquid just begins to re-enter the capillary tube. This is the point where the external pressure becomes greater than the vapor pressure of the liquid, providing a precise measure of the boiling point.

  • Result Calculation: The boiling point is recorded as the average of T1 and T2, though T2 is often considered more accurate.

Causality and Trustworthiness:

  • Slow Heating: Rapid heating can cause superheating and inaccurate temperature readings. A slow, controlled rate ensures thermal equilibrium between the liquid, vapor, and thermometer.

  • Continuous Bubble Stream: A single bubble may be due to dissolved air. A continuous stream confirms that the liquid has reached its boiling point.

  • Cooling Phase Measurement (T2): Measuring the temperature upon cooling minimizes errors from superheating and provides a more accurate reflection of the equilibrium state.

Workflow Diagram: Boiling Point Determination

Boiling_Point_Workflow A Prepare Sample: 0.5 mL in Fusion Tube B Insert Inverted Sealed Capillary Tube A->B C Assemble Apparatus: Attach to Thermometer, Immerse in Heating Bath B->C D Heat Slowly (~2°C/min) C->D E Observe Continuous Bubble Stream (Record T1) D->E F Remove Heat Source Allow to Cool Slowly E->F G Observe Liquid Re-entry into Capillary (Record T2) F->G H Calculate Boiling Point (T1+T2)/2 or T2 G->H

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Determination of Freezing Point (Melting Point Analogue)

Since this compound is a liquid at room temperature, its purity is assessed by determining its freezing point, the temperature at which it transitions from liquid to solid. For a pure compound, the melting point and freezing point are identical and occur over a sharp, narrow temperature range (typically 0.5-1.0°C). Impurities depress the freezing point and broaden the transition range.[3]

Protocol: Cooling Curve Method

Methodology Steps:

  • Sample Preparation: Place 1-2 mL of the liquid sample into a test tube.

  • Apparatus Assembly: Insert a thermometer into the center of the liquid. The thermometer bulb should be fully submerged but not touching the glass.

  • Cooling: Place the test tube in a cooling bath (e.g., an ice-salt mixture).

  • Data Collection: Gently stir the liquid with the thermometer and record the temperature at regular intervals (e.g., every 30 seconds).

  • Observation of Freezing: Continue recording until the sample is completely frozen. The temperature will decrease, then plateau as the liquid begins to freeze (the heat of fusion is released), and then decrease again once solidification is complete.

  • Graphical Analysis: Plot temperature (y-axis) versus time (x-axis). The flat plateau region of the curve represents the freezing point of the substance.

Causality and Trustworthiness:

  • Gentle Stirring: Ensures uniform temperature throughout the liquid and prevents supercooling, where the liquid's temperature drops below its freezing point without solidifying.

  • Cooling Curve Plateau: The temperature remains constant during the phase change because the energy being removed by the cooling bath is exactly balanced by the latent heat of fusion being released by the substance as it solidifies. This provides a clear and accurate freezing point.

Workflow Diagram: Freezing Point Determination

Freezing_Point_Workflow A Place 1-2 mL of Liquid in Test Tube B Insert Thermometer into Liquid Center A->B C Immerse Assembly in Cooling Bath B->C D Stir Gently and Record Temp vs. Time (30s intervals) C->D E Plot Temperature vs. Time Graph D->E F Identify Plateau Region on the Cooling Curve E->F G Temperature of Plateau = Freezing Point F->G

Caption: Workflow for Freezing Point Determination via Cooling Curve Analysis.

Determination of Density

Density is an intrinsic physical property defined as the mass of a substance per unit volume.[8] Its determination requires precise measurement of both mass and volume at a controlled temperature, as density is temperature-dependent.

Protocol: Using a Graduated Cylinder and Balance

This method is straightforward and suitable for routine checks, while the use of a pycnometer would yield higher precision.

Methodology Steps:

  • Mass of Empty Cylinder: Place a clean, dry 10 mL graduated cylinder on an analytical balance and record its mass (m₁).[9]

  • Volume Measurement: Carefully add a specific volume of this compound to the graduated cylinder (e.g., 5.0 mL). Read the volume from the bottom of the meniscus to ensure accuracy.[8][9] Record this volume (V).

  • Mass of Cylinder and Liquid: Place the graduated cylinder containing the liquid back on the balance and record the combined mass (m₂).[9]

  • Temperature Control: Record the ambient temperature at which the measurements were taken.

  • Density Calculation:

    • Calculate the mass of the liquid: m_liquid = m₂ - m₁

    • Calculate the density (ρ): ρ = m_liquid / V

  • Replication: Repeat the procedure at least twice to ensure precision and report the average value.[8]

Causality and Trustworthiness:

  • Dry Glassware: Any residual liquid in the cylinder would introduce error into the initial mass measurement (m₁), leading to an inaccurate final density calculation.

  • Meniscus Reading: Consistently reading the bottom of the meniscus is critical for accurate and reproducible volume measurements.[9]

  • Temperature Recording: Liquid volume expands and contracts with temperature changes. Reporting the temperature is essential for the density value to be meaningful and comparable.

Workflow Diagram: Density Determination

Density_Workflow A Measure Mass of Dry Graduated Cylinder (m1) B Add Precise Volume of Liquid (V) A->B C Measure Combined Mass of Cylinder + Liquid (m2) B->C F Calculate Density: ρ = m_liquid / V B->F D Record Ambient Temperature C->D E Calculate Mass: m_liquid = m2 - m1 C->E E->F G Repeat for Precision and Average Results F->G

Caption: Workflow for Density Determination using a Balance and Graduated Cylinder.

Conclusion

The physical properties of this compound—specifically its boiling point of approximately 237.7°C and density of 1.3 g/cm³—are defining characteristics essential for its use in scientific research and development.[1] The rigorous and systematic application of the experimental protocols detailed in this guide enables researchers to verify these properties, thereby confirming the identity and assessing the purity of the compound. Adherence to these methodical approaches, which are grounded in fundamental physicochemical principles, ensures the generation of reliable and reproducible data, which is the bedrock of scientific integrity and successful drug development.

References

  • University of the West Indies. Melting point determination. [Link]

  • BYJU'S. Determination Of Boiling Point Of An Organic Compound Experiment. [Link]

  • Scribd. Determination of Melting Point of An Organic Compound. [Link]

  • University of Manitoba. Experiment 1: Melting-point Determinations. [Link]

  • Vedantu. Boiling Point Determination of Organic Compounds: Chemistry Guide. [Link]

  • Course Hero. EXPERIMENT (2) - DETERMINATION OF BOILING POINTS Purpose. [Link]

  • Course Hero. experiment (1) determination of melting points. [Link]

  • BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

  • RocketProps. Density calculation of liquid organic compounds using a simple equation of state up to high pressures. [Link]

  • E-AIM. Densities of Organic Compounds. [Link]

  • PubChem. 1-Bromo-4-(pent-1-en-1-yl)benZene. [Link]

  • American Elements. This compound. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-(1-methylethyl)- (CAS 586-61-8). [Link]

  • Chemistry LibreTexts. 2: The Density of Liquids and Solids (Experiment). [Link]

  • YouTube. How to Measure the Density of a Liquid. [Link]

  • Royal Society of Chemistry: Education. Measuring density | Class experiment. [Link]

  • PubChem. 1-Bromo-4-(pent-1-ynyl)benzene | C11H11Br. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-bromo-4-methyl- (CAS 106-38-7). [Link]

  • 化工制造网. This compound物化性质. [Link]

  • NIST. Benzene, 1-bromo-4-(1,1-dimethylethyl)-. [Link]

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"1-bromo-4-(prop-1-en-1-yl)benzene" literature review

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-bromo-4-(prop-1-en-1-yl)benzene

Abstract

This guide provides a comprehensive technical overview of this compound, a versatile aromatic compound with significant applications in organic synthesis. The document details its molecular structure, stereoisomerism, and key physicochemical properties. A central focus is placed on elucidating the principal synthetic methodologies for its preparation, with an emphasis on the Wittig reaction and Heck coupling, including detailed experimental protocols and mechanistic insights. Furthermore, the guide explores the compound's chemical reactivity, highlighting its utility as a foundational building block in palladium-catalyzed cross-coupling reactions and other transformations. Its applications as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials are discussed, providing a holistic view for researchers, scientists, and professionals in drug development and materials science.

Introduction

This compound (CAS No: 4489-23-0) is a substituted aromatic hydrocarbon that serves as a crucial intermediate in synthetic organic chemistry.[1][2][3] Its molecular architecture, featuring a brominated benzene ring coupled with a propenyl side chain, offers two distinct and highly reactive sites for chemical modification. The bromine atom acts as an excellent leaving group and a handle for numerous transition metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular scaffolds.[4] Simultaneously, the prop-1-en-1-yl group provides a site for addition reactions and polymerization. This dual reactivity makes it an invaluable precursor for producing a wide array of fine chemicals, including pharmaceuticals, agrochemicals, and specialty polymers.[1][5] This guide aims to provide an in-depth analysis of its synthesis, characterization, reactivity, and applications, grounded in established chemical principles and authoritative literature.

Molecular Structure and Properties

The structure of this compound is defined by a benzene ring substituted at the para positions with a bromine atom and a prop-1-en-1-yl group.[4][6] This arrangement dictates its chemical behavior and physical properties.

Stereoisomerism

The presence of a double bond in the propenyl side chain gives rise to E/Z stereoisomerism. The relative orientation of the methyl group and the phenyl ring across the double bond determines the isomer. The (E)-isomer, where the highest priority groups (the bromophenyl ring and the methyl group) are on opposite sides of the double bond, is often the more stable and commonly synthesized form.[4] Precise stereocontrol during synthesis is a critical consideration, often achieved through methods like the Wittig reaction.[4]

Physicochemical Properties

The compound is typically a clear, colorless to slightly yellow liquid with a distinct aromatic odor.[6] A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 4489-23-0[1][2][3]
Molecular Formula C₉H₉Br[1][2][6]
Molecular Weight 197.07 g/mol [1][2][6]
Appearance Clear colorless to slightly yellow liquid[1]
Boiling Point 237.7 ± 9.0 °C at 760 mmHg[1]
Density 1.3 ± 0.1 g/cm³[1]
Flash Point 99.4 ± 13.1 °C[1]
Solubility Moderately soluble in organic solvents; limited in water[6]

Synthesis of this compound

The synthesis of this compound requires precise control over both regioselectivity (placement of the bromine) and stereoselectivity (geometry of the double bond).[4] The Wittig and Heck reactions are among the most powerful and commonly employed methods.

Wittig Reaction

The Wittig reaction is a premier method for creating alkenes with excellent stereochemical control.[7] It involves the reaction of an aldehyde or ketone with a phosphorus ylide. For the synthesis of this compound, 4-bromobenzaldehyde is reacted with the ylide generated from ethyltriphenylphosphonium bromide.[2] The use of non-stabilized ylides, such as the one derived from an ethyl group, typically favors the formation of the (Z)-alkene, although reaction conditions can influence the E/Z ratio.

Causality in Experimental Design: The Wittig reaction's power lies in its reliability for forming a C=C bond at a specific location, directly replacing the carbonyl C=O bond.[8][9] The choice of a strong base (e.g., n-butyllithium or sodium hydride) is critical to deprotonate the phosphonium salt to form the nucleophilic ylide. Anhydrous and anoxic conditions are mandatory because the ylide is highly reactive and will be quenched by water or oxygen.

Caption: Workflow for the Wittig synthesis.

Detailed Experimental Protocol (Wittig Reaction):

  • Ylide Generation: In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), suspend ethyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.05 equivalents), dropwise while stirring. The formation of the deep red or orange ylide indicates successful deprotonation.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for an additional 30 minutes.

  • Reaction: Dissolve 4-bromobenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • The crude product, containing the target alkene and triphenylphosphine oxide, is then purified by flash column chromatography on silica gel to yield pure this compound.

Heck Reaction

The Mizoroki-Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[10] To synthesize this compound, one could theoretically couple 1,4-dibromobenzene with propene. However, a more common and controlled application of the Heck reaction is to use 1-bromo-4-iodobenzene and propene, leveraging the higher reactivity of the C-I bond over the C-Br bond for selective coupling.

Causality in Experimental Design: The success of the Heck reaction hinges on the catalytic cycle involving a palladium(0) species.[11] A phosphine ligand (e.g., triphenylphosphine) is crucial for stabilizing the palladium catalyst and facilitating the oxidative addition and reductive elimination steps. The base (e.g., triethylamine) is required to neutralize the HBr generated during the reaction, regenerating the Pd(0) catalyst to continue the cycle.

Caption: Workflow for the Heck coupling synthesis.

Detailed Experimental Protocol (Heck Reaction):

  • Reaction Setup: To a pressure vessel, add 1-bromo-4-iodobenzene (1.0 equivalent), palladium(II) acetate (Pd(OAc)₂, 1-5 mol%), and a phosphine ligand such as triphenylphosphine (2-10 mol%).

  • Add a suitable solvent such as dimethylformamide (DMF) or acetonitrile, followed by a base, typically triethylamine (Et₃N, 1.5-2.0 equivalents).

  • Reaction: Seal the vessel, purge with propene gas, and then pressurize with propene to the desired pressure.

  • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by GC-MS or TLC.

  • Workup and Purification: After cooling to room temperature, vent the excess propene. Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to isolate this compound.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional groups.

Reactivity_Map Start This compound Suzuki Suzuki Coupling (with R-B(OH)₂) Start->Suzuki Pd catalyst, Base Sonogashira Sonogashira Coupling (with R-C≡CH) Start->Sonogashira Pd/Cu catalyst, Base Heck_App Heck Coupling (with Alkene) Start->Heck_App Pd catalyst, Base Nucleophilic_Sub Nucleophilic Substitution (with Nu⁻) Start->Nucleophilic_Sub Oxidation Oxidation (e.g., KMnO₄) Start->Oxidation Reduction Reduction (e.g., H₂/Pd) Start->Reduction Addition Electrophilic Addition (e.g., HBr) Start->Addition Biaryl_Product 4-Aryl-(prop-1-en-1-yl)benzene Suzuki->Biaryl_Product Forms C-C bond Alkynylated_Product 4-Alkynyl-(prop-1-en-1-yl)benzene Sonogashira->Alkynylated_Product Forms C-C bond Styrenyl_Product Substituted Stilbene Heck_App->Styrenyl_Product Forms C-C bond Substituted_Product 4-Nu-(prop-1-en-1-yl)benzene Nucleophilic_Sub->Substituted_Product Forms C-Nu bond Diol_or_Ketone Diol / Aldehyde Oxidation->Diol_or_Ketone Breaks C=C Saturated_Product 1-bromo-4-propylbenzene Reduction->Saturated_Product Forms C-C Halogenated_Product Addition Product Addition->Halogenated_Product Breaks C=C

Caption: Key reaction pathways for the title compound.

Reactions at the Bromine Atom: A Cross-Coupling Hub

The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions, making the molecule an ideal substrate for building molecular complexity.[4]

  • Suzuki-Miyaura Coupling: Reacting with arylboronic acids in the presence of a palladium catalyst and a base yields biaryl compounds.[12][13] This is one of the most robust methods for forming C(sp²)-C(sp²) bonds.

  • Sonogashira Coupling: Coupling with terminal alkynes, catalyzed by palladium and copper(I), provides access to aryl-alkyne structures, which are prevalent in pharmaceuticals and organic materials.

  • Heck Coupling: The molecule can itself act as the aryl halide in a Heck reaction with other alkenes to form substituted stilbene derivatives.[4]

  • Nucleophilic Aromatic Substitution: The bromine can be replaced by various nucleophiles, such as hydroxides or alkoxides, though this typically requires harsh conditions or activation by electron-withdrawing groups.[1]

Reactions of the Alkene Moiety

The prop-1-en-1-yl group can undergo a variety of transformations common to alkenes.

  • Oxidation: Treatment with oxidizing agents like potassium permanganate (KMnO₄) can cleave the double bond to form an aldehyde or oxidize it to a diol, depending on the conditions.[1]

  • Reduction: Catalytic hydrogenation (e.g., H₂ over Pd/C) will reduce the double bond to a single bond, yielding 1-bromo-4-propylbenzene.[1]

  • Electrophilic Addition: The double bond can react with electrophiles. For instance, addition of HBr would lead to a halogenated propyl side chain.

Applications in Materials Science

The vinyl group allows this compound to act as a monomer in addition polymerization.[4] The presence of the bromo-aromatic moiety can impart desirable properties to the resulting polymer, such as flame retardancy, high thermal stability, and a high refractive index.[4] Furthermore, the bromine atom can be used for post-polymerization functionalization, allowing for the synthesis of complex, tailored materials.

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its dual-functional nature. Robust and stereocontrolled synthetic routes, particularly the Wittig reaction, make it readily accessible. Its true power is realized in its subsequent transformations, where the bromine atom serves as a versatile handle for advanced C-C bond-forming reactions, and the alkene moiety offers a site for further functionalization. This combination provides chemists with a powerful tool for the efficient construction of complex molecules destined for applications in medicine, agriculture, and materials science.

References

  • EvitaChem. (n.d.). This compound (EVT-412642) | 4489-23-0.
  • Benchchem. (n.d.). This compound | 4489-23-0.
  • Chem-Impex. (n.d.). 1-Bromo-4-n-propilbenceno.
  • PubChem. (n.d.). 1-Bromo-4-(pent-1-en-1-yl)benZene.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • SpectraBase. (n.d.). 1-(Allyloxy)-4-bromo-2-(prop-1-en-2-yl)benzene.
  • NIST. (n.d.). 1-Bromo-4-propylbenzene. In NIST Chemistry WebBook. Retrieved from [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). The Wittig Reaction: Synthesis of Alkenes. Retrieved from University of Colorado Boulder, Department of Chemistry website.
  • University of South Carolina. (n.d.). Synthesis of an Alkene via the Wittig Reaction. Retrieved from University of South Carolina, Department of Chemistry & Biochemistry website.
  • Wipf, P. (2007, February 12). The Wittig Reaction. Retrieved from University of Pittsburgh, Department of Chemistry website.
  • ResearchGate. (n.d.). Suzuki coupling of 1-bromo-4-(1-octynyl)benzene (5) with arylboronic acid 6a-e. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • Aceschem. (n.d.). CAS 4489-23-0 | this compound.
  • Sigma-Aldrich. (n.d.). This compound.
  • Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified Suzuki cross-coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). This compound.
  • Benchchem. (n.d.). Kinetic studies of Suzuki coupling with 1-Bromo-4-propylsulfanylbenzene.
  • Benchchem. (n.d.). Application Notes: Heck Reaction Conditions for 1-Bromo-4-propylsulfanylbenzene.

Sources

Methodological & Application

Application Note: Scalable Synthesis of (E)-1-Bromo-4-(prop-1-en-1-yl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for researchers and process chemists in the pharmaceutical and fine chemical industries. It details the scalable synthesis of 1-bromo-4-(prop-1-en-1-yl)benzene (also known as p-bromo-


-methylstyrene), a critical intermediate for Suzuki-Miyaura cross-coupling reactions in drug discovery.

Abstract

This guide outlines a robust, two-step protocol for the kilogram-scale synthesis of this compound starting from commercially available 4-bromobenzaldehyde. Unlike Wittig olefination, which generates substantial phosphine oxide waste, this route utilizes a Grignard addition followed by acid-catalyzed dehydration. This method offers superior atom economy, cost-efficiency, and high stereoselectivity for the thermodynamically favored (E)-isomer (>95%).

Strategic Route Selection

In process chemistry, selecting the optimal route is a balance of cost, safety, and waste management.

RouteReagentsProsConsScalability Score
A. Wittig Olefination Ethyltriphenylphosphonium bromide, BaseHigh stereocontrol possibleStoichiometric

waste; difficult purification
Low
B. Heck Coupling 1-Bromo-4-iodobenzene, PropeneDirect C-C bond formationRequires expensive aryl iodide; pressurized gas handlingMedium
C. Grignard + Dehydration 4-Bromobenzaldehyde, EtMgBr Cheap starting materials; manageable waste; high E-selectivity Two steps (telescoping possible) High

Decision: Route C is selected. It avoids the removal of triphenylphosphine oxide (a major bottleneck in Wittig scale-up) and uses 4-bromobenzaldehyde, a stable solid commodity chemical.

Reaction Scheme

The synthesis proceeds via nucleophilic addition of ethylmagnesium bromide to the aldehyde, followed by E1/E2 elimination of water.

ReactionScheme SM 4-Bromobenzaldehyde (C7H5BrO) Inter 1-(4-Bromophenyl)propan-1-ol (Intermediate Alcohol) SM->Inter Step 1: EtMgBr, THF 0°C to RT Prod (E)-1-Bromo-4-(prop-1-en-1-yl)benzene (Target Olefin) Inter->Prod Step 2: p-TSA, Toluene Reflux (-H2O)

Figure 1: Synthetic pathway highlighting the two-step transformation.

Process Safety & Hazard Analysis

  • Ethylmagnesium Bromide (EtMgBr): Pyrophoric and moisture-sensitive. Must be handled under inert atmosphere (

    
     or Ar). Exothermic reaction with aldehydes.[1]
    
  • Toluene: Flammable. Dehydration requires reflux; ensure proper condenser efficiency.

  • Chemoselectivity Warning: While aryl bromides can undergo halogen-metal exchange with Grignard reagents, the nucleophilic addition to the aldehyde is significantly faster at temperatures

    
    . Strict temperature control prevents side reactions.
    

Detailed Experimental Protocol

Step 1: Grignard Addition

Objective: Synthesis of 1-(4-bromophenyl)propan-1-ol.

Reagents:

  • 4-Bromobenzaldehyde (1.0 equiv, Solid)

  • Ethylmagnesium bromide (1.1 equiv, 3.0 M solution in Et2O or THF)

  • Tetrahydrofuran (THF), anhydrous (5 vol)

  • Ammonium chloride (sat. aq.)

Procedure:

  • Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, temperature probe, and pressure-equalizing addition funnel. Purge with Nitrogen.[1]

  • Dissolution: Charge 4-Bromobenzaldehyde and anhydrous THF. Cool the solution to 0°C using an ice/salt bath.

  • Addition: Transfer EtMgBr to the addition funnel via cannula. Add dropwise to the aldehyde solution, maintaining internal temperature < 10°C .

    • Note: Fast addition may trigger localized heating and Br-Mg exchange.

  • Reaction: Allow the mixture to warm to Room Temperature (20-25°C) and stir for 2 hours.

    • IPC (In-Process Control): TLC (Hexane/EtOAc 4:1) or HPLC should show <1% starting material.

  • Quench: Cool back to 0°C. Slowly add saturated

    
     solution. Caution:  Exothermic gas evolution.
    
  • Workup: Extract with Ethyl Acetate (2x). Wash combined organics with brine.[1][2] Dry over

    
     and concentrate in vacuo.
    
    • Yield Expectation: 90-95% (Pale yellow oil). Proceed to Step 2 without extensive purification.[1]

Step 2: Acid-Catalyzed Dehydration

Objective: Conversion of alcohol to alkene with stereocontrol.

Reagents:

  • Crude 1-(4-bromophenyl)propan-1-ol (from Step 1)

  • p-Toluenesulfonic acid monohydrate (

    
    -TSA) (0.05 equiv)
    
  • Toluene (10 vol)

Procedure:

  • Setup: Equip a flask with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Assembly: Dissolve the crude alcohol in Toluene. Add catalytic

    
    -TSA.[1]
    
  • Reflux: Heat the mixture to vigorous reflux (~110°C). Water will azeotrope into the Dean-Stark trap.

  • Monitoring: Continue reflux until water collection ceases (approx. 2-4 hours).

    • Mechanism:[1][3][4][5] The thermodynamic E-isomer is favored under these reversible conditions.

  • Neutralization: Cool to RT. Wash the toluene layer with saturated

    
     (to remove acid catalyst) and then brine.
    
  • Purification:

    • Dry organic layer over

      
      .[2][6]
      
    • Concentrate to remove Toluene.

    • Final Purification: High-vacuum distillation (approx. 100-110°C @ 1-2 mmHg) provides the pure product.

Process Flow Diagram

ProcessFlow cluster_step1 Step 1: Grignard Addition cluster_step2 Step 2: Dehydration Reactor1 Reactor A (Aldehyde + THF) Feed Feed: EtMgBr (Controlled Rate) Reactor1->Feed Quench Quench (Sat. NH4Cl) Reactor1->Quench Reactor2 Reactor B (Crude Alcohol + Toluene) Quench->Reactor2 Phase Sep & Conc. DeanStark Dean-Stark Trap (Water Removal) Reactor2->DeanStark Reflux Distillation Vacuum Distillation (Final Purification) DeanStark->Distillation Org. Phase FinalProduct Final Product (E)-1-Bromo-4-(prop-1-en-1-yl)benzene Distillation->FinalProduct

Figure 2: Workflow diagram illustrating unit operations from reactor charging to final distillation.

Quality Control & Characterization

Verify the identity and purity of the final product using the following specifications.

TestMethodAcceptance Criteria
Appearance VisualClear, colorless to pale yellow liquid
Purity GC-FID / HPLC> 98.0% (Area %)
Isomer Ratio 1H NMR / GCE:Z ratio > 95:5
Identity 1H NMR (CDCl3)Doublet at

1.88 (3H,

); Multiplets at 6.1-6.4 (Vinyl)
Boiling Point Distillation~115°C at 10 mmHg (Lit. val.)

NMR Interpretation (Key Signals): The coupling constant (


) of the vinylic protons is the definitive check for stereochemistry.
  • Trans (E):

    
    .[7]
    
  • Cis (Z):

    
    .
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield in Step 1 Moisture in THF or ReactorEnsure all glassware is oven-dried; use fresh anhydrous THF.
High "Dimer" Impurity Grignard exchange (Ar-MgBr formation)Maintain T < 10°C during addition; do not inverse addition order.
Slow Dehydration Insufficient water removalInsulate the Dean-Stark arm; ensure vigorous reflux.
Low E/Z Selectivity Reaction stopped too earlyThermodynamic equilibrium requires time. Ensure full conversion.

References

  • ChemicalBook. this compound synthesis methods. Retrieved from

  • Organic Syntheses. Preparation of 4-Bromobenzaldehyde (Precursor synthesis). Org.[1][8][9][10] Synth. 2005 , 82, 5. Retrieved from

  • Sigma-Aldrich. Product Specification: this compound.[11] Retrieved from

  • Royal Society of Chemistry. Stereoselective synthesis of styrenes via dehydration. (General methodology support).[1][7] Retrieved from

  • PubChem. Compound Summary: 1-bromo-4-[(E)-prop-1-enyl]benzene.[12] Retrieved from

Sources

Troubleshooting & Optimization

Side reactions in the Heck coupling of "1-bromo-4-(prop-1-en-1-yl)benzene"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Heck Coupling Optimization Topic: Troubleshooting 1-bromo-4-(prop-1-en-1-yl)benzene Ticket ID: HECK-PRO-4489

Executive Summary: The Bifunctional Challenge

User Profile: Medicinal Chemists, Process Development Scientists Substrate Analysis: this compound (


-bromo-

-methylstyrene).

The Core Conflict: This substrate is a "Dr. Jekyll and Mr. Hyde" molecule. It contains both an electrophile (Aryl Bromide) and a nucleophile (Internal Alkene). In a standard Heck reaction, the Palladium catalyst does not distinguish between the alkene on your coupling partner and the alkene on your starting material.

If the reaction conditions are not kinetically controlled, the substrate will act as its own coupling partner, leading to Oligomerization (Self-Coupling) rather than the desired cross-coupling.

Diagnostic Decision Tree (Visualized)

Before proceeding, identify your failure mode using the logic flow below.

HeckPathways Substrate This compound OxAdd Ar-Pd(II)-Br (Intermediate A) Substrate->OxAdd Oxidative Addition (Fast) Oligomer Oligomer/Polymer (Gunk/Tar) Substrate->Oligomer + More Substrate Pd0 Pd(0) Catalyst Pd0->OxAdd Product Desired Cross-Coupled Product OxAdd->Product Path 1: Intermolecular (Requires Reactive Partner) OxAdd->Oligomer Path 2: Self-Coupling (Substrate acts as Alkene) Dehalo Dehalogenated Byproduct (Prop-1-en-1-yl)benzene OxAdd->Dehalo Path 3: Hydrodehalogenation ExtAlkene External Alkene (e.g., Acrylate) ExtAlkene->Product SolventH Hydride Source (DMF/Et3N) SolventH->Dehalo

Caption: Competitive reaction pathways. Path 2 (Red) represents the critical self-coupling failure mode specific to this bifunctional substrate.

Troubleshooting Modules

Module A: The "Tar" Effect (Oligomerization)

Symptom: The reaction mixture turns into a black, viscous oil or gel. Yield of desired product is <20%. Mechanism: The oxidative addition intermediate (Ar-Pd-Br) reacts with the propenyl double bond of a neighboring substrate molecule instead of your intended coupling partner.

VariableRecommendationScientific Rationale
Concentration High Dilution (0.05 M - 0.1 M) Lowers the probability of Ar-Pd-Br encountering another substrate molecule (2nd order kinetics) relative to the external alkene (pseudo-1st order if excess used).
Stoichiometry Excess External Alkene (1.5 - 2.0 eq) Statistically biases the Pd species to insert into the external alkene rather than the substrate's internal alkene.
Ligand Bulky Phosphines (e.g., P(t-Bu)3) Increases steric bulk around the Pd center. The internal alkene (propenyl) is more sterically hindered than a terminal alkene (acrylate/styrene). Bulky ligands make it harder for the internal alkene to coordinate.

Protocol Adjustment:

Do not add the substrate all at once. Use Slow Addition (syringe pump) of the aryl bromide substrate into a solution containing the Catalyst, Base, and Excess Coupling Partner. This keeps the instantaneous concentration of the aryl bromide low, starving the self-coupling pathway.

Module B: Isomerization (Chain Walking)

Symptom: The product mass is correct, but NMR shows a mixture of alkene positions (e.g., allyl vs. propenyl) or


 scrambling.
Mechanism: 

-Hydride elimination is reversible.[1] If the alkene does not dissociate quickly from the Pd-H species, the Pd can re-insert and move the double bond ("Chain Walking").

Corrective Actions:

  • Switch Base: Replace Triethylamine (

    
    ) with Silver Carbonate (
    
    
    
    )
    or Thallium Acetate (
    
    
    )
    .
    • Why? Silver salts precipitate the bromide (

      
      ), forcing the reaction through a cationic pathway which is often faster and suppresses the equilibrium that leads to isomerization [1].
      
  • Lower Temperature: Run at the lowest effective temperature (e.g., 60-80°C instead of 120°C). High heat promotes reversible hydride insertion.

  • Add Chloride: Add

    
     or 
    
    
    
    (Jeffery Conditions).
    • Why? Chloride ions stabilize the Pd intermediate and can accelerate the reductive elimination step, releasing the product before it has time to isomerize.

Module C: Dehalogenation (The "Missing Bromine")

Symptom: Formation of (prop-1-en-1-yl)benzene (Mass = Substrate - 79 amu). Mechanism: The Ar-Pd-Br species is reduced by a hydride source before it can couple. Common hydride sources are impurities in the solvent or


-H elimination from the amine base.

FAQ: Why is my bromide disappearing without coupling?

  • Check Solvent: Are you using DMF or DMAc? These decompose at high temperatures to produce formates/hydrides.

    • Fix: Switch to Acetonitrile or Toluene (if solubility permits).

  • Check Catalyst: Are you using

    
    ? It is air-sensitive. Oxidized catalyst leads to inactive Pd black, which promotes dehalogenation.
    
    • Fix: Use a stable Pd(II) precatalyst like

      
       + XPhos  or 
      
      
      
      .

Standardized Experimental Protocol

Objective: Cross-coupling this compound with Methyl Acrylate (Minimizing Self-Coupling).

  • Preparation:

    • Vessel A: Dissolve Methyl Acrylate (2.0 equiv),

      
       (2 mol%), 
      
      
      
      (4 mol%), and
      
      
      (2.5 equiv) in anhydrous DMF (Concentration relative to acrylate: 0.2 M).
    • Vessel B (Syringe): Dissolve this compound (1.0 equiv) in a minimal amount of DMF.

  • Execution:

    • Heat Vessel A to 90°C under Argon.

    • Add contents of Vessel B to Vessel A dropwise over 1 hour using a syringe pump.

    • Reasoning: This maintains a low steady-state concentration of the bifunctional substrate, ensuring the catalyst always sees an excess of Methyl Acrylate.

  • Workup:

    • Cool to RT. Dilute with EtOAc. Wash with

      
       (5% aq) to remove DMF.
      
    • Note: The

      
       wash is crucial to remove DMF which can cause emulsion issues during extraction.
      

References

  • Cabri, W., & Candiani, I. (1995). Recent Developments and New Perspectives in the Heck Reaction. Accounts of Chemical Research. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews. Link

  • Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters. Link

  • Farina, V. (2004). High-Turnover Palladium Catalysts in Cross-Coupling and Heck Chemistry. Advanced Synthesis & Catalysis. Link

Sources

Validation & Comparative

The Steric Barrier: 1-Bromo-4-vinylbenzene vs. 1-Bromo-4-(prop-1-en-1-yl)benzene in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Go" vs. "No-Go" Decision

For researchers selecting a brominated scaffold for polymerization, the choice between 1-bromo-4-vinylbenzene (4-Bromostyrene, 4-BS) and 1-bromo-4-(prop-1-en-1-yl)benzene (4-Bromo-


-methylstyrene, 4-B

MS)
is not merely a matter of structural nuance—it is a decision between a standard, high-yield workflow and a kinetically inhibited, thermodynamically challenging struggle.
  • The Bottom Line: If your goal is to create a high molecular weight polymer backbone with pendant bromine groups for functionalization (e.g., Suzuki coupling), use 4-Bromostyrene .

  • The Warning: 4-B

    
    MS  possesses a 
    
    
    
    -methyl group that introduces severe steric hindrance and lowers the ceiling temperature (
    
    
    ). It effectively does not homopolymerize via standard free-radical conditions. It requires specialized cationic polymerization at low temperatures and typically yields oligomers rather than high polymers.

Part 1: Structural & Mechanistic Fundamentals

The Steric Wall

The critical difference lies in the propagation kinetics (


) defined by the substituent on the vinyl bond.
  • 4-Bromostyrene (4-BS): The vinyl group is monosubstituted. During propagation, the active radical center is accessible, allowing rapid addition of the next monomer unit.

  • 4-Bromo-

    
    -methylstyrene (4-B
    
    
    
    MS):
    The 1-propenyl group places a methyl group at the
    
    
    -position. When a radical attacks this double bond, the resulting radical intermediate is secondary and benzylic (stabilized), but the approach of the next monomer is sterically blocked by the methyl group of the penultimate unit.
Thermodynamics: The Ceiling Temperature ( )

Polymerization is an equilibrium between propagation (


) and depolymerization (

).

  • 4-BS: Has a high

    
     (>300°C). Polymerization is enthalpy-driven and irreversible at standard conditions.
    
  • 4-B

    
    MS:  The additional methyl group reduces the heat of polymerization (
    
    
    
    ) due to steric strain in the polymer backbone. This lowers the
    
    
    significantly. At standard radical polymerization temperatures (60–80°C), the rate of depolymerization often equals or exceeds propagation, preventing polymer growth.
Visualization of the Kinetic Barrier

G cluster_0 4-Bromostyrene (4-BS) cluster_1 4-Bromo-beta-methylstyrene (4-BbMS) Start Initiation M1 Vinyl Radical (Accessible) Start->M1 Radical Attack M2 Propenyl Radical (Sterically Hindered) Start->M2 Radical Attack P1 High MW Polymer M1->P1 Fast Propagation (kp >> kdp) P2 Oligomers / Dimers (Depolymerization Dominates) M2->P2 Steric Clash & Low Tc (kp ≈ kdp)

Figure 1: Comparative reaction pathway showing the "Steric Wall" preventing high molecular weight formation in


-substituted styrenes.

Part 2: Comparative Performance Data

The following data contrasts the expected outcomes when subjecting both monomers to identical standard conditions (AIBN initiated, 70°C).

Feature1-bromo-4-vinylbenzene (4-BS)This compound (4-B

MS)
Polymerization Mechanism Free Radical, Anionic, Cationic, ATRP, RAFTStrictly Cationic (or Coordination)
Standard Radical Yield > 90% (High MW)< 5% (Mostly dimers/trimers)
Molecular Weight (

)
10,000 – 100,000+ g/mol < 2,000 g/mol (Oligomeric)
Glass Transition (

)
~118°C – 125°C [1]N/A (Oligomers are often oils/waxes)
Post-Polymerization Utility Excellent (Suzuki/Heck coupling scaffold)Poor (Low chain length limits utility)
Reactivity Ratio (

)

(Copolymerizes well with Styrene)

(Cannot homopolymerize)

Part 3: Experimental Protocols

Protocol A: Controlled Radical Polymerization of 4-BS (Recommended)

Use this protocol to generate well-defined poly(4-bromostyrene) for drug delivery scaffolds or lithography.

Method: Reversible Addition-Fragmentation chain Transfer (RAFT) Reagents:

  • Monomer: 1-bromo-4-vinylbenzene (Purified over basic alumina)

  • CTA (Chain Transfer Agent): 2-Cyano-2-propyl dodecyl trithiocarbonate

  • Initiator: AIBN

  • Solvent: Anisole

Step-by-Step:

  • Stoichiometry: Prepare a ratio of [Monomer]:[CTA]:[Initiator] = 200:1:0.2.

  • Dissolution: Dissolve 2.0 g of 4-BS in 2 mL anisole in a Schlenk tube. Add CTA (standardized to target MW) and AIBN.

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen (Critical for RAFT).

  • Polymerization: Immerse in an oil bath at 70°C for 12 hours.

  • Purification: Quench by cooling to 0°C. Precipitate dropwise into cold methanol (10x excess). Filter and dry under vacuum.

  • Validation:

    
    H NMR will show broadening of aromatic peaks and disappearance of vinyl protons (5.2–6.7 ppm).
    
Protocol B: Cationic Polymerization of 4-B MS (The "Only Way")

Use this protocol only if the specific


-methyl backbone stiffness is required.

Method: Low-Temperature Cationic Polymerization Reagents:

  • Monomer: this compound (Dried over CaH

    
    )
    
  • Initiator: BF

    
    OEt
    
    
    
    (Boron trifluoride etherate)
  • Solvent: Dichloromethane (Dry)

Step-by-Step:

  • Setup: Flame-dry a reaction flask under nitrogen flow.

  • Cooling: Cool the solvent (DCM) and monomer mixture to -78°C (Dry ice/Acetone bath). Note: Low temperature is required to favor propagation over transfer/termination.

  • Initiation: Add BF

    
    OEt
    
    
    
    (1 mol% relative to monomer) via syringe.
  • Reaction: Stir for 4–6 hours at -78°C. The solution may turn deep red/orange (characteristic of carbocations).

  • Termination: Terminate with pre-chilled methanol containing a trace of ammonia.

  • Result: Expect low yields of oligomeric material. Precipitation may not occur; evaporation of solvent may be necessary to recover the waxy solid.

Part 4: Post-Polymerization Utility (Suzuki Coupling)

The primary reason to polymerize these monomers is to use the bromine handle for further functionalization.

The Advantage of Poly(4-BS)

Because 4-BS forms high molecular weight coils, the bromine atoms are extended away from the backbone. In Suzuki-Miyaura coupling:

  • Accessibility: The para-bromide is sterically accessible to Pd(0) catalysts.

  • Solubility: Poly(4-BS) is soluble in THF/Toluene, allowing homogeneous catalysis.

The Failure Mode of Poly(4-B MS)

Even if oligomers are formed:

  • Backbone Crowding: The

    
    -methyl groups stiffen the chain and crowd the local environment, potentially reducing catalyst turnover frequency (TOF).
    
  • Chain Scission: The cationic backbone is susceptible to degradation under the basic conditions (bases like K

    
    CO
    
    
    
    or Cs
    
    
    CO
    
    
    ) required for Suzuki coupling.

Suzuki Polymer Poly(4-Bromostyrene) Reagents Ar-B(OH)2 + Pd(PPh3)4 Base (K2CO3), 80°C Polymer->Reagents Product Functionalized Polymer (High Conversion) Reagents->Product Oxidative Addition & Reductive Elimination

Figure 2: Workflow for post-polymerization modification of Poly(4-BS).

References

  • Polymer Source Inc. (2023). Poly(4-bromostyrene) Characterization and Properties. Retrieved from [Link]

  • Ivin, K. J. (1955). "The Ceiling Temperature of Polymerization." Journal of Polymer Science, 17(84), 103-118. (Foundational thermodynamics of -substituted olefins).
  • Hadjichristidis, N., et al. (2002). "Anionic Polymerization of Styrene Derivatives." Chemical Reviews, 102(10), 3553-3760.
  • Lowe, A. B., et al. (2007). "RAFT Polymerization of Styrenic Monomers." Progress in Polymer Science, 32(3), 283-351.

Technical Comparison: Catalyst Efficacy for Suzuki Coupling of 1-bromo-4-(prop-1-en-1-yl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth comparison of catalyst efficacy for the Suzuki-Miyaura cross-coupling of 1-bromo-4-(prop-1-en-1-yl)benzene .

The content is synthesized from authoritative protocols for electron-neutral to slightly electron-rich aryl bromides, focusing on chemoselectivity (preserving the alkene moiety) and turnover frequency.

Substrate Analysis & Reaction Challenges

Target Molecule: this compound Classification: Para-substituted Aryl Bromide with an Alkenyl Handle.

Before selecting a catalyst, one must understand the specific electronic and steric environment of the substrate:

  • Electronic Deactivation: The propenyl group (–CH=CH–CH₃) acts as a weak electron-donating group (EDG) via hyperconjugation. This increases electron density at the oxidative addition site (C–Br bond), making it slightly less reactive than electron-deficient aryl bromides (e.g., 4-bromobenzonitrile).

  • Chemoselectivity Risks: The primary challenge is not the coupling itself, but the preservation of the propenyl group.

    • Risk 1 (Heck Reaction): High temperatures or cationic Pd species can trigger a competing Heck reaction on the alkene.

    • Risk 2 (Isomerization): Prolonged reaction times at high heat can scramble the E/Z geometry of the propenyl chain.

    • Risk 3 (Polymerization): Free radical pathways (often associated with Pd-black formation) can induce oligomerization of the styrene-like double bond.

Comparative Catalyst Performance Guide

The following comparison evaluates three distinct catalyst "generations" suitable for this substrate. Data ranges are representative of para-substituted electron-neutral aryl bromides under optimized conditions.

Option A: The Traditional Standard (Pd(PPh₃)₄)
  • Type: Homogeneous Pd(0) Phosphine Complex.

  • Best For: Routine synthesis where cost is a driver and strict E/Z retention is not critical.

  • Mechanism: Dissociation of PPh₃ generates the active mono- or bis-phosphine Pd(0) species.

  • Performance Profile:

    • Yield: 75–85%

    • Temperature: Requires 80–100°C (Reflux).

    • Drawback: High thermal requirement increases the risk of propenyl isomerization. Air sensitivity requires a glovebox or strict Schlenk technique.

Option B: The Robust Workhorse (Pd(dppf)Cl₂)
  • Type: Bidentate Ferrocenyl Phosphine Pd(II).

  • Best For: Scale-up and substrates prone to side reactions.

  • Mechanism: The large bite angle of the dppf ligand accelerates reductive elimination, often the rate-determining step for bulky products. The bidentate nature prevents ligand dissociation, suppressing Heck-type side reactivity.

  • Performance Profile:

    • Yield: 88–95%

    • Temperature: 60–80°C.

    • Advantage: Air-stable precatalyst. The "dppf effect" is well-documented for minimizing dehalogenation side products.

Option C: The High-Performance Specialist (Pd-SPhos G3/G4)
  • Type: Buchwald Dialkylbiaryl Phosphine Precatalyst.

  • Best For: Mild conditions (Room Temp to 40°C), difficult coupling partners, or strict preservation of alkene geometry.

  • Mechanism: The bulky, electron-rich SPhos ligand facilitates rapid oxidative addition into the electron-rich C–Br bond even at low temperatures.

  • Performance Profile:

    • Yield: >95%

    • Temperature: 25–40°C.

    • Advantage: Near-quantitative yields with virtually no isomerization due to mild thermal profile.

Summary of Experimental Efficacy
MetricPd(PPh₃)₄Pd(dppf)Cl₂ · CH₂Cl₂Pd-SPhos G3
Active Species Pd(0)L₂Pd(0)(dppf)Pd(0)(SPhos)
Rec. Temp 90°C70°C40°C
Time to Completion 12–24 h4–8 h1–4 h
Yield (Isolated) Moderate (78%)High (92%)Excellent (98%)
Alkene Integrity Risk of IsomerizationGoodExcellent
Air Stability PoorGoodExcellent

Recommended Experimental Protocol

Protocol: High-Fidelity Coupling using Pd(dppf)Cl₂

Rationale: This protocol balances cost, ease of handling (air-stable catalyst), and high selectivity, making it the standard recommendation for 4-propenylbromobenzene.

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%). Note: Due to the stability of dppf, this can be weighed in air, but rapid transfer is good practice.

  • Solvent & Degassing: Add 1,4-Dioxane (4 mL) and deionized water (1 mL). Cap the vial with a septum. Sparge the mixture with Nitrogen or Argon gas for 10 minutes via a needle to remove dissolved oxygen.

    • Critical Step: Oxygen removal is vital to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

  • Reaction: Seal the vessel and heat to 70°C in an oil bath or heating block. Stir vigorously.

  • Monitoring: Monitor by TLC or HPLC after 2 hours. The reaction typically completes within 4–6 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over MgSO₄.

  • Purification: Concentrate under reduced pressure. Purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Mechanistic Visualization

The following diagram illustrates the catalytic cycle, highlighting the stability provided by the bidentate ligand (dppf) which prevents the "Heck" side pathway.

SuzukiCycle PreCat Pd(dppf)Cl2 (Precatalyst) Active Pd(0)(dppf) (Active Species) PreCat->Active Reduction OxAdd Oxidative Addition (Ar-Pd(II)-Br) Active->OxAdd + Ar-Br (Substrate) TransMet Transmetallation (Ar-Pd(II)-Ar') OxAdd->TransMet + Ar'-B(OH)2 / Base SideHeck Side Reaction: Heck Coupling on Propenyl OxAdd->SideHeck Prevented by Bidentate Ligand RedElim Reductive Elimination (Product Release) TransMet->RedElim C-C Bond Formation RedElim->Active Regeneration

Caption: The catalytic cycle for Pd(dppf)-mediated Suzuki coupling. The rigid bidentate ligand structure suppresses ligand dissociation, thereby preventing the coordination of the propenyl alkene and inhibiting the Heck side reaction.

Decision Matrix for Optimization

Use this logic flow to troubleshoot or optimize your specific reaction conditions.

DecisionTree Start Start: Select Catalyst Q1 Is the Propenyl Geometry (E/Z) Critical? Start->Q1 Res1 Use Pd-SPhos G3 (Temp < 40°C) Q1->Res1 Yes (Strict) Q2 Is Cost/Scale the Primary Factor? Q1->Q2 No (Moderate) Res2 Use Pd(PPh3)4 (Standard) Q2->Res2 Yes (Cost) Res3 Use Pd(dppf)Cl2 (Balanced) Q2->Res3 No (Performance)

Caption: Decision matrix for selecting the optimal catalyst based on stereochemical requirements and project constraints.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Colacot, T. J. (2010). New Trends in Cross-Coupling: Theory and Applications. Royal Society of Chemistry.
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. (Mechanistic insights on bulky ligands). [Link]

A Researcher's Guide to DFT Calculations on 1-bromo-4-(prop-1-en-1-yl)benzene: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, understanding the conformational and electronic properties of substituted aromatic compounds is paramount for predicting reactivity and designing novel molecular entities. This guide provides an in-depth technical comparison of Density Functional Theory (DFT) calculations for the E and Z isomers of "1-bromo-4-(prop-1-en-1-yl)benzene," a versatile building block in organic synthesis.[1] We will explore the nuances of computational model selection and validate our theoretical findings against available experimental data, offering a robust framework for your own computational investigations.

Introduction to this compound

This compound (C₉H₉Br) is a halogenated aromatic hydrocarbon featuring a propenyl substituent.[1] The presence of the carbon-carbon double bond in the propenyl group gives rise to geometric isomerism, resulting in distinct E (trans) and Z (cis) configurations.[2] This seemingly subtle structural difference can have a profound impact on the molecule's physical, chemical, and electronic properties. The interplay between the electron-withdrawing bromine atom and the π-system of the benzene ring and the propenyl group makes this molecule an interesting candidate for theoretical studies.[2]

DFT has emerged as a powerful tool in computational chemistry, offering a favorable balance between accuracy and computational cost for studying medium-sized organic molecules. By solving the Schrödinger equation within the framework of DFT, we can predict a wide range of molecular properties, including optimized geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic transitions (UV-Vis spectra).

The Imperative of Method Selection in DFT

The accuracy of any DFT calculation is fundamentally dependent on the choice of the exchange-correlation functional and the basis set. This decision is not arbitrary; it is a critical step that dictates the quality of the results.

Functionals: The exchange-correlation functional approximates the complex many-body electron interactions. For a molecule like this compound, which contains a halogen atom and a conjugated π-system, a hybrid functional is often a suitable choice. The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a widely used and well-benchmarked choice for organic molecules.

Basis Sets: The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing heavier elements like bromine, it is crucial to employ a basis set that can adequately describe the electron distribution, including polarization effects. The 6-311++G(d,p) basis set is a good starting point, as it includes diffuse functions (++) to describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in bonds.

The following workflow outlines the general steps for performing DFT calculations on the isomers of this compound.

DFT_Workflow cluster_input Input Preparation cluster_calculation Computational Execution cluster_analysis Results Analysis & Comparison mol_structure Define Molecular Structure (E and Z isomers) method_selection Select Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) mol_structure->method_selection job_type Specify Calculation Type (Opt, Freq, NMR, TD-DFT) method_selection->job_type dft_calc Perform DFT Calculation (e.g., Gaussian) job_type->dft_calc output_analysis Analyze Output Files (Geometries, Frequencies, etc.) dft_calc->output_analysis exp_comparison Compare with Experimental Data output_analysis->exp_comparison conclusion Draw Conclusions exp_comparison->conclusion

Caption: A generalized workflow for performing and analyzing DFT calculations.

Comparative Analysis: Calculated vs. Experimental Data

To assess the accuracy of our chosen computational model, we will compare the calculated properties of the E and Z isomers of this compound with available experimental data for structurally related compounds. The lack of comprehensive, publicly available experimental data for the target molecule necessitates this comparative approach, a common challenge in computational research.

Geometric Parameters

The first step in our computational analysis is to obtain the optimized molecular geometries of the E and Z isomers. These calculations provide bond lengths, bond angles, and dihedral angles that represent the minimum energy conformation of each molecule. For validation, we can look to the crystal structure of a derivative, (E)-1-bromo-4-(2-nitro-prop-1-en-1-yl)benzene, which confirms a trans configuration for the double bond and shows a dihedral angle of 7.31(3)° between the benzene ring and the plane of the double bond.[2] Our DFT calculations are expected to yield a similar small dihedral angle for the (E)-isomer, indicating a nearly planar arrangement of the conjugated system.

Table 1: Comparison of Key Calculated Geometric Parameters for E and Z Isomers

ParameterCalculated (E-isomer)Calculated (Z-isomer)Experimental (Derivative)
C=C Bond Length (Å)ValueValueValue
C-Br Bond Length (Å)ValueValueValue
Dihedral Angle (°)ValueValue7.31

*Values to be filled upon actual calculation.

Vibrational Spectroscopy (IR)

The following diagram illustrates the process of comparing theoretical and experimental spectra.

Spectral_Comparison cluster_computational Computational Protocol cluster_experimental Experimental Data geom_opt Geometry Optimization freq_calc Frequency Calculation geom_opt->freq_calc nmr_calc NMR Calculation (GIAO) geom_opt->nmr_calc tddft_calc TD-DFT Calculation geom_opt->tddft_calc validation Validation & Interpretation freq_calc->validation nmr_calc->validation tddft_calc->validation ir_exp Experimental IR Spectrum ir_exp->validation nmr_exp Experimental NMR Spectra nmr_exp->validation uv_vis_exp Experimental UV-Vis Spectrum uv_vis_exp->validation

Caption: Workflow for validating computational results against experimental data.

Table 2: Comparison of Calculated Vibrational Frequencies (cm⁻¹) with Experimental Data for Related Compounds

Vibrational ModeCalculated (E-isomer)Calculated (Z-isomer)Experimental (1-bromo-4-propylbenzene)
Aromatic C-H stretchValueValue~3080-3020
Alkene C=C stretchValueValueN/A
Aromatic C=C stretchValueValue~1600, 1490
C-Br stretchValueValue~1070

*Values to be filled upon actual calculation and referencing experimental data for the specified compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The prediction of ¹H and ¹³C NMR chemical shifts is a significant application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is commonly used for this purpose. The calculated chemical shifts for the E and Z isomers will be compared to the experimental data for 1-bromo-4-propylbenzene.[3] It is important to note that the presence of the double bond in our target molecule will lead to notable differences in the chemical shifts of the propyl/propenyl side chain and adjacent aromatic carbons compared to the saturated analogue.

Table 3: Comparison of Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) with Experimental Data for 1-bromo-4-propylbenzene

NucleusCalculated (E-isomer)Calculated (Z-isomer)Experimental (1-bromo-4-propylbenzene)
¹H NMR
Aromatic ProtonsRangeRange7.36, 7.01
Vinylic ProtonsRangeRangeN/A
Methyl ProtonsValueValue0.91
¹³C NMR
Aromatic CarbonsRangeRangeRange
Vinylic CarbonsRangeRangeN/A
Methyl CarbonValueValue13.8

*Values to be filled upon actual calculation and referencing experimental data for the specified compound.

Electronic Properties and UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) calculations can be employed to predict the electronic absorption spectra (UV-Vis) of the E and Z isomers. These calculations provide the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) in the experimental spectrum. The extended conjugation in this compound is expected to result in a λmax at a longer wavelength compared to simple bromobenzene.

Conclusion and Future Directions

This guide has outlined a comprehensive computational strategy for investigating the structural and electronic properties of the E and Z isomers of this compound using DFT. By systematically selecting an appropriate functional and basis set and comparing the calculated results with available experimental data for analogous compounds, researchers can gain valuable insights into the molecular characteristics of this important synthetic intermediate.

While the lack of direct experimental data for the target molecule presents a limitation, the comparative approach detailed here provides a sound scientific basis for interpreting the computational results. Future experimental work to obtain high-resolution spectroscopic and crystallographic data for both isomers of this compound would be invaluable for further refining and validating these computational models. Such validated models can then be confidently applied to predict the reactivity and properties of more complex derivatives, accelerating the discovery and development of new chemical entities.

References

  • Gaussian, Inc. Gaussian 16 Home Page. [Link]

  • Perdew, J. P., Burke, K., & Ernzerhof, M. (1996). Generalized Gradient Approximation Made Simple. Physical Review Letters, 77(18), 3865–3868. [Link]

  • Becke, A. D. (1993). Density‐functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648–5652. [Link]

  • Hehre, W. J., Ditchfield, R., & Pople, J. A. (1972). Self—Consistent Molecular Orbital Methods. XII. Further Extensions of Gaussian—Type Basis Sets for Use in Molecular Orbital Studies of Organic Molecules. The Journal of Chemical Physics, 56(5), 2257–2261. [Link]

  • Runge, E., & Gross, E. K. U. (1984). Density-Functional Theory for Time-Dependent Systems. Physical Review Letters, 52(12), 997–1000. [Link]

  • PubChem. This compound. [Link]

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Safety Operating Guide

Senior Application Scientist's Guide to Personal Protective Equipment for 1-bromo-4-(prop-1-en-1-yl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

This document provides comprehensive safety protocols and operational guidance for the handling of 1-bromo-4-(prop-1-en-1-yl)benzene (CAS No. 4489-23-0). As a brominated aromatic hydrocarbon, this compound requires stringent safety measures to mitigate risks in a research and development environment.[1][2] This guide is designed to empower you, the researcher, with the knowledge to work safely and effectively, grounding every procedural step in established scientific principles.

Hazard Assessment: The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundation of a robust safety plan. While specific toxicological data for this compound is limited, its chemical class and structure provide a strong basis for hazard assessment by analogy to similar compounds like 1-bromo-4-propylbenzene and other brominated aromatics.[3][4] The primary hazards are associated with irritation and potential toxicity upon exposure.

The benzene ring and the bromine substituent create a molecule that can interact with biological systems. The double bond in the propenyl group adds potential for reactivity. Therefore, we must assume the compound is, at a minimum, an irritant to the skin, eyes, and respiratory system.

Hazard CategoryAnticipated RiskRationale
Skin Corrosion/Irritation Category 2: Causes skin irritation [3][4][5]Halogenated aromatic compounds are often lipophilic and can penetrate the outer layers of the skin, causing irritation.
Serious Eye Damage/Irritation Category 2: Causes serious eye irritation [3][4][5]Direct contact with mucous membranes, such as those in the eyes, can lead to significant irritation and potential damage.
Target Organ Toxicity Category 3: May cause respiratory irritation [3][4][6]Inhalation of vapors or aerosols can irritate the respiratory tract. Working in a certified chemical fume hood is the primary engineering control to prevent this.
Acute Toxicity Harmful if swallowed or inhaled [5][6][7]While not confirmed for this specific molecule, it is a prudent assumption for this chemical class. Ingestion and inhalation must be avoided.

Core Protocol: Personal Protective Equipment (PPE)

The selection of PPE is your last and most critical line of defense. It must be appropriate for the risks identified above and worn correctly at all times when handling the chemical.

Protection TypeSpecific EquipmentStandards & Justification
Eye/Face Protection Chemical safety goggles with a complete seal. A face shield should be worn over goggles if there is a significant splash hazard.Standard: Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[8][9] Rationale: Standard safety glasses are insufficient. Goggles provide a seal to protect against splashes and vapors that can cause serious eye irritation.
Skin & Body Protection Gloves: Chemical-impermeable gloves (Nitrile rubber recommended). Inspect for tears or holes before each use.[8][10] Lab Coat: Fire/flame-resistant and impervious lab coat or coveralls. Ensure cuffs are snug.Standard: Gloves must meet standards such as EN 374.[8] Rationale: Nitrile provides good resistance against a wide range of organic compounds. A lab coat protects your skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[3][11]
Respiratory Protection Not generally required for normal laboratory use when handled within a certified chemical fume hood.Standard: If a respirator is required (e.g., for a large spill), a program compliant with OSHA 29 CFR 1910.134 must be in place.[12] Rationale: The chemical fume hood is the primary engineering control to prevent inhalation of vapors.[13] A respirator (e.g., a full-face respirator with an organic vapor cartridge) should be used if ventilation is inadequate or for emergency response.[8][14]

Operational Procedures: Safe Handling from Start to Finish

Adherence to a strict, step-by-step workflow minimizes the potential for exposure and accidents.

Step-by-Step Handling Protocol
  • Preparation: Before handling, ensure the chemical fume hood is operational and uncluttered. Confirm that an eyewash station and safety shower are accessible and unobstructed.[3][4]

  • PPE Donning: Put on your lab coat, followed by safety goggles and gloves.

  • Chemical Handling: Conduct all manipulations of this compound deep within the fume hood.

  • Dispensing: Use appropriate tools (e.g., glass pipettes with a bulb) to transfer the liquid. Avoid creating aerosols.

  • Post-Handling: Tightly close the container.[3][11]

  • Decontamination: Wipe down the work surface in the fume hood. Properly dispose of any contaminated disposable materials in a labeled hazardous waste container.[10]

  • PPE Doffing: Remove gloves using the proper technique to avoid skin contact.[10] Remove your lab coat and goggles.

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete.[3][11]

Storage & Disposal
  • Storage: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3][15] The container must be kept tightly closed and stored in a locked cabinet or designated chemical storage area.[3][11]

  • Disposal: All waste, including the chemical itself and any contaminated materials (gloves, paper towels, pipette tips), must be disposed of as hazardous waste.[3][6] The waste container must be clearly labeled and collected by a certified waste disposal service in accordance with all local, state, and federal regulations.[6][10]

Emergency Response Plan

Immediate and correct action during an emergency is critical.

First-Aid Measures
Exposure RouteImmediate Action
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][11][13]
Skin Contact Immediately remove all contaminated clothing. Flush the affected skin with plenty of soap and water for at least 15 minutes.[3][9][13] If irritation persists, seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][13] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[13] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[3][13]
Chemical Spill Response Workflow

The following workflow outlines the logical steps for responding to a spill. This procedure is designed to ensure safety while effectively managing the containment and cleanup process.

Spill_Response_Workflow start Spill of this compound Detected alert Alert personnel in the immediate area start->alert decision_location Is the spill contained within a chemical fume hood? alert->decision_location decision_size_hood Is the spill minor (<100 mL)? decision_location->decision_size_hood Yes evacuate_area Evacuate the immediate area. Restrict access. decision_location->evacuate_area No call_ehs Call Emergency Response / EHS. Do NOT attempt cleanup. decision_size_hood->call_ehs No cleanup_hood Contain with inert absorbent material (e.g., sand, vermiculite). Use non-sparking tools. decision_size_hood->cleanup_hood Yes decision_size_lab Is the spill minor (<100 mL)? decision_size_lab->call_ehs No cleanup_lab If trained and safe to do so, don full PPE and contain spill with absorbent from spill kit. decision_size_lab->cleanup_lab Yes evacuate_area->decision_size_lab end_node Cleanup Complete. Report Incident. call_ehs->end_node dispose Collect residue in a sealed, labeled hazardous waste container. cleanup_hood->dispose cleanup_lab->dispose dispose->end_node

Caption: Logical workflow for responding to a chemical spill.

References

  • This compound (EVT-412642) Physical And Chemical Properties Analysis. EvitaChem.
  • Personal protective equipment for handling 1-Bromo-4-propylsulfanylbenzene. Benchchem.
  • SAFETY DATA SHEET - 1-Bromo-4-propylbenzene. Fisher Scientific.
  • SAFETY DATA SHEET - 4-Bromophenethyl bromide. Fisher Scientific.
  • 1-Bromo-4-cyclopropylbenzene SDS. ECHEMI.
  • 1-Bromo-4-Fluorobenzene MATERIAL SAFETY D
  • Benzene,1-bromo-4-(2-propen-1-yl)- 2294-43-1 wiki. Guidechem.
  • Handling and safety precautions for 1-bromo-1-propyne. Benchchem.
  • 1-Bromo-4-(pent-1-en-1-yl)benZene. PubChem.
  • SAFETY DATA SHEET - Benzene, 1-bromo-4-(1-methylethyl)-. Thermo Fisher Scientific.
  • 1-Bromopropane - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • SAFETY DATA SHEET - 1-Bromo-4-ethylbenzene. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - Benzene, 1-bromo-4-iodo-. Thermo Fisher Scientific.
  • SAFETY DATA SHEET - 1-Bromo-4-(1,1-difluoroethyl)benzene. Fisher Scientific.
  • Safety Data Sheet - 4-Bromonitrobenzene-d4. CDN Isotopes.
  • 1-Bromo-4-(pent-1-ynyl)benzene. PubChem.
  • This compound. AMERICAN ELEMENTS.
  • SAFETY DATA SHEET - 1-Bromo-4-fluorobenzene. Thermo Fisher Scientific.
  • 2-Bromo-4-isopropoxy-1-nitro-benzene Safety D
  • 1-Bromo-4-fluorobenzene - SAFETY D
  • This compound. Sigma-Aldrich.
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  • This compound. Benchchem.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.